Biotin-PEG(4)-SS-Azide
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Overview
Description
Biotin-PEG(4)-SS-Azide is a bioconjugate that has been used in various scientific research applications. It is a polyethylene glycol (PEG) derivative that is conjugated to biotin and has a terminal azide group. The biotin-PEG(4)-SS-Azide has a number of advantages that make it useful for lab experiments, including its water solubility, low toxicity, and ability to be used in aqueous solutions. Additionally, it can be used to create a variety of bioconjugates, making it a versatile tool for scientific research.
Mechanism of Action
Biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide is a bioconjugate that is formed through a reaction between biotin and a disulfide-containing compound. The biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide then reacts with a thiol-containing compound to form a biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide compound. This bioconjugate then binds to the target molecule through a covalent bond. This binding allows the bioconjugate to act as a bridge between the target molecule and other molecules, such as enzymes or antibodies.
Biochemical and Physiological Effects
Biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of enzymes, such as proteases and phosphatases, and to enhance the activity of antibodies. Additionally, it has been shown to increase the solubility of proteins and to reduce the toxicity of certain compounds.
Advantages and Limitations for Lab Experiments
Biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide has a number of advantages for lab experiments. It is water-soluble, low in toxicity, and can be used in aqueous solutions. Additionally, it can be used to create a variety of bioconjugates, making it a versatile tool for scientific research. However, biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide also has some limitations. For example, it is not as stable as other bioconjugates, such as antibodies or enzymes, and it is not as effective at binding to target molecules.
Future Directions
There are a number of potential future directions for biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide. One potential direction is to develop more stable bioconjugates that can be used in a variety of applications. Additionally, researchers could explore ways to improve the binding affinity of biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide for target molecules. Additionally, researchers could explore ways to improve the solubility of biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide in aqueous solutions. Finally, researchers could explore ways to reduce the toxicity of biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide.
Synthesis Methods
The synthesis of biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide is fairly simple and can be achieved through a two-step process. The first step involves the reaction of a biotin-Biotin-PEG(4)-SS-Azide(4) derivative with a disulfide-containing compound, such as thiol-Biotin-PEG(4)-SS-Azide(4)-SS-Azide. This reaction produces a biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide compound. The second step involves the reaction of the biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide with a thiol-containing compound, such as thiol-Biotin-PEG(4)-SS-Azide(4)-SS-Azide, to form a biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide compound.
Scientific Research Applications
Biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide has a number of applications in scientific research. It can be used to create bioconjugates, which are molecules that are formed when two or more molecules are chemically bonded together. These bioconjugates can be used to create a variety of materials, including antibodies, enzymes, and small molecules. Additionally, biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide can be used to create biocompatible materials, such as hydrogels, for drug delivery and tissue engineering applications.
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-(3-azidopropyldisulfanyl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47N7O7S3/c27-33-30-7-3-18-42-43-19-9-29-24(35)6-10-37-12-14-39-16-17-40-15-13-38-11-8-28-23(34)5-2-1-4-22-25-21(20-41-22)31-26(36)32-25/h21-22,25H,1-20H2,(H,28,34)(H,29,35)(H2,31,32,36)/t21-,22-,25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOXNPZRTQAPGU-HWBMXIPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47N7O7S3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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